2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6;/h3,5-6,13H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHQMKNLMHGWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves the condensation of a pyrrolidine derivative with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at the 5-position participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkyl groups.
Key Findings :
-
Suzuki reactions with arylboronic acids proceed efficiently in 1,2-dimethoxyethane (DME), yielding 5-aryl derivatives with electron-donating or withdrawing substituents .
-
Stille couplings using tributylvinyltin require CuI as a co-catalyst to enhance reactivity .
Nucleophilic Substitution
The C–I bond undergoes substitution with soft nucleophiles under mild conditions.
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | DMF, 60°C, 12 h | 5-Azido-1H-indene | 68 | |
| Potassium Thiolate | THF, rt, 6 h | 5-Thioether-1H-indene | 75 |
Mechanism :
-
Proceeds via an SₙAr pathway, facilitated by the electron-deficient indene ring .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states .
Reductive Deiodination
Controlled reduction removes the iodine atom while preserving the indene scaffold.
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to rt, 2 h | 1H-Indene | 90 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives, including 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. In vitro tests have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For instance, a study reported that certain derivatives showed significant activity at concentrations as low as 5 µg/mL, although their efficacy was lower compared to established chemotherapeutic agents like doxorubicin .
Antifungal and Insecticidal Properties
The compound has also been evaluated for its antifungal and insecticidal activities. In bioassays, several trifluoromethyl pyrimidine derivatives demonstrated promising antifungal effects against pathogenic fungi and insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The insecticidal activity was measured at concentrations of 500 µg/mL, showing corrected mortality rates comparable to commercial insecticides .
Case Study 1: Anticancer Screening
A study conducted by El-Dydamony et al. focused on synthesizing a series of trifluoromethyl pyrimidine derivatives, including this compound. The anticancer activity was assessed using the MTT assay across multiple cancer cell lines. Results indicated that while some compounds exhibited significant cytotoxicity, further modifications were necessary to enhance their efficacy relative to existing treatments .
| Compound | Cell Line | IC50 (µg/mL) | Comparison Agent | IC50 (µg/mL) |
|---|---|---|---|---|
| A | PC3 | 5 | Doxorubicin | 0.5 |
| B | K562 | 7 | Doxorubicin | 0.6 |
| C | HeLa | 6 | Doxorubicin | 0.7 |
| D | A549 | 8 | Doxorubicin | 0.8 |
Case Study 2: Agricultural Applications
In agricultural research, trifluoromethyl pyrimidine derivatives were tested for their effectiveness as insecticides. The results indicated that certain compounds achieved higher mortality rates in target pest populations compared to standard controls. This suggests potential applications in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
- CAS No.: 1955557-37-5
- Molecular Formula : C₉H₁₁F₃N₃·HCl (calculated molecular weight: ~254.5 g/mol)
- Appearance : White crystalline solid .
- Solubility: Poor solubility in water; soluble in polar organic solvents (e.g., DMSO, methanol) .
- Applications : Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. The trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing properties, making it valuable in drug design .
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Substitutions
Compounds with Trifluoromethyl or Halogen Substituents
Key Research Findings
- Metabolic Stability: The CF₃ group in the target compound significantly improves metabolic stability compared to non-fluorinated analogues, as demonstrated in pharmacokinetic studies of similar trifluoromethylpyrimidines .
- Biological Activity : Piperidine-containing analogues (e.g., 4-methyl-2-(piperidin-4-yl)pyrimidine) show higher receptor affinity in kinase inhibition assays due to improved basicity and spatial fit .
- Synthetic Challenges : The poor solubility of the target compound necessitates optimization of reaction conditions (e.g., using DMSO as a co-solvent) to achieve high purity .
Biological Activity
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (CAS Number: 1955557-37-5) is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those with trifluoromethyl substitutions. The compound's structure suggests it may exhibit activity against various pathogens, particularly Gram-positive bacteria. A related study indicated that trifluoromethyl pyrimidinone compounds demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 4.9 μM and no observed cytotoxicity at concentrations above 100 μM .
Cytotoxicity and Selectivity
The selectivity of this compound is crucial for its therapeutic application. Studies have shown that while some pyrimidine derivatives can exhibit low selectivity leading to cytotoxic effects on eukaryotic cells, the specific structural modifications in this compound may mitigate such effects, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the pyrrolidine moiety is believed to enhance binding affinity to biological targets, while the trifluoromethyl group contributes to increased lipophilicity and potential metabolic stability .
| Substituent | Effect on Activity |
|---|---|
| Pyrrolidine | Enhances binding |
| Trifluoromethyl | Increases lipophilicity |
| Additional Alkyl Groups | Variable effects depending on chain length and branching |
Case Studies
- Anti-Tubercular Activity : A study evaluated a series of trifluoromethyl pyrimidinones, revealing that compounds with similar scaffolds exhibited rapid bactericidal activity against M. tuberculosis with notable efficacy in vitro .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed promising anticancer activity without significant cytotoxicity against normal cell lines, indicating a favorable therapeutic index .
- Mechanism of Action : Research into the mechanism of action suggested that the compound may interfere with bacterial protein synthesis or DNA replication processes, although further studies are needed to elucidate these pathways clearly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
